

# Physicochemical characteristics of "2-(Quinolin-6-YL)acetic acid"

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## Compound of Interest

Compound Name: 2-(Quinolin-6-YL)acetic acid

Cat. No.: B348477

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## An In-depth Technical Guide to the Physicochemical Characteristics of 2-(Quinolin-6-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **2-(Quinolin-6-YL)acetic acid**. The document details its core physical and chemical characteristics, spectroscopic data, and standardized experimental protocols for their determination. Furthermore, it explores potential synthetic pathways and biological activities associated with related quinoline structures, offering valuable context for research and development.

## Core Physicochemical Data

**2-(Quinolin-6-YL)acetic acid**, identified by CAS Number 5622-34-4, is a heterocyclic aromatic compound. Its structure consists of a quinoline core with an acetic acid functional group substituted at the 6-position. This arrangement of a bulky, aromatic ring system with a polar, ionizable side chain governs its chemical behavior and physical properties. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, appearing in a wide range of biologically active compounds[1].

A summary of the key physicochemical data for **2-(Quinolin-6-YL)acetic acid** is presented below. It should be noted that while some physical properties have been experimentally determined, others, such as pKa and logP, are not readily available in the literature for this

specific isomer and are discussed based on chemical principles and data from related compounds.

Property	Value	Source(s)
IUPAC Name	6-quinolinylacetic acid	
CAS Number	5622-34-4	[2][3]
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>2</sub>	[2]
Molecular Weight	187.19 g/mol	[4]
Physical Form	Solid	
Melting Point	225 °C (decomposes)	[3]
Boiling Point	388.8 ± 17.0 °C (at 760 mmHg)	[3]
pKa	Not experimentally determined. Estimated values would be ~4-5 for the carboxylic acid and ~4.9 for the quinoline nitrogen.	
logP	Not experimentally determined. A computed value (XLogP3) for the related isomer 2-(Quinolin-2-YL)acetic acid is 1.7.	[4]
Solubility	No quantitative data available. Expected to be soluble in polar organic solvents.	

## Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of **2-(Quinolin-6-YL)acetic acid**.

- **Mass Spectrometry (MS):** The electron ionization mass spectrum is expected to show a prominent molecular ion ( $M^+$ ) peak at  $m/z$  187. Key fragmentation pathways would likely include the loss of the carboxyl group ( $-COOH$ ) to yield a fragment at  $m/z$  142, and subsequent fragmentation of the quinoline ring, such as the expulsion of  $HCN$ , a characteristic fragmentation for quinolines[5].
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - $^1H$  NMR: The proton NMR spectrum is predicted to display characteristic signals in the aromatic region (typically  $\delta$  7.0-9.0 ppm) corresponding to the protons on the quinoline ring system[6][7]. A singlet corresponding to the two methylene protons ( $-CH_2-$ ) of the acetic acid group would be expected, likely in the  $\delta$  3.5-4.5 ppm range. A broad singlet for the acidic proton of the carboxylic acid group would appear significantly downfield, typically above  $\delta$  10 ppm[8][9].
  - $^{13}C$  NMR: The carbon NMR spectrum would show distinct signals for the nine carbons of the quinoline ring, a signal for the methylene carbon, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid, typically in the range of  $\delta$  170-180 ppm[6][10][11].

## Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible determination of physicochemical properties.

### Protocol 1: Determination of Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method remains the gold standard for logP determination due to its direct measurement of partitioning[12].

- **Principle:** The compound is partitioned between two immiscible phases, typically n-octanol and water, buffered to a specific pH (e.g., 7.4 for logD). The concentration of the compound in each phase is measured after equilibrium is reached, and the partition coefficient is calculated as the logarithm of the ratio of the concentrations.
- **Materials:**

- **2-(Quinolin-6-YL)acetic acid**
- n-Octanol (HPLC grade, pre-saturated with buffer)
- Phosphate buffer (e.g., 0.1 M, pH 7.4, pre-saturated with n-octanol)
- Separatory funnels or vials
- Mechanical shaker or vortex mixer
- Centrifuge
- UV-Vis Spectrophotometer or HPLC system for concentration analysis
- Procedure:
  - Prepare a stock solution of the compound in the aqueous buffer.
  - Add equal volumes of the n-octanol and the aqueous solution of the compound to a separatory funnel or vial[13].
  - Seal the container and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow partitioning to reach equilibrium[14].
  - Allow the phases to separate completely. Centrifugation may be required to break up any emulsions[14].
  - Carefully withdraw an aliquot from both the aqueous and n-octanol layers for analysis[12].
  - Determine the concentration of the compound in each phase using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
- Calculation:  $\log P = \log_{10} ([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{aqueous}})$

## Protocol 2: Determination of Acid Dissociation Constant (pKa) by UV-Metric Titration

This method is highly sensitive and requires a smaller amount of sample compared to potentiometric titration, provided the compound has a UV-active chromophore near the ionization center[15].

- Principle: The UV absorbance of an ionizable compound changes as a function of pH. By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated. The pKa is the pH at which the concentrations of the acidic and basic forms of the molecule are equal, corresponding to the inflection point of the curve[16] [17].
- Materials:
  - **2-(Quinolin-6-YL)acetic acid**
  - A series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to 12).
  - Stock solution of the compound (e.g., in DMSO or methanol).
  - UV-Vis spectrophotometer, preferably with a 96-well plate reader for high-throughput analysis[18].
  - Calibrated pH meter.
- Procedure:
  - Prepare a series of solutions by adding a small, constant volume of the compound's stock solution to each of the different pH buffers. Ensure the final concentration of any organic cosolvent is low (e.g., <2%) to minimize its effect on the pKa[18].
  - Measure the UV-Vis spectrum for each solution over a relevant wavelength range to identify the wavelength(s) of maximum absorbance change upon ionization.
  - Record the absorbance of each solution at the chosen analytical wavelength(s).
- Data Analysis:
  - Plot absorbance versus pH.

- Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve-fitting model.
- The pKa is determined from the inflection point of the resulting curve[19].

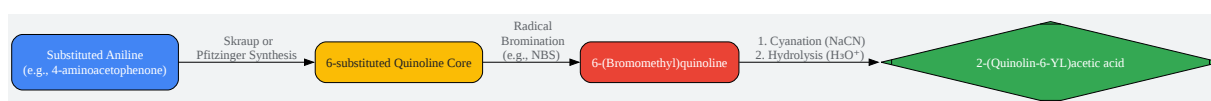
## Protocol 3: Determination of Aqueous Solubility

- Principle: An excess amount of the solid compound is equilibrated with an aqueous solvent system. After equilibrium, the solid is separated, and the concentration of the dissolved compound in the saturated solution is quantified.
- Materials:
  - **2-(Quinolin-6-YL)acetic acid** (solid)
  - Aqueous buffer (e.g., pH 7.4)
  - Vials with screw caps
  - Orbital shaker or rotator in a temperature-controlled environment
  - Syringe filters (e.g., 0.22  $\mu\text{m}$ ) to remove undissolved solid
  - Analytical equipment for quantification (e.g., HPLC, UV-Vis, or NMR)
- Procedure:
  - Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial[20].
  - Seal the vials and agitate them at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
  - Allow the vials to stand, permitting the excess solid to sediment.
  - Carefully withdraw a sample of the supernatant and immediately filter it to remove any remaining solid particles[21].

- Dilute the filtrate as necessary and quantify the concentration of the dissolved compound using a pre-calibrated analytical method[22].

## Synthesis and Biological Activity Context

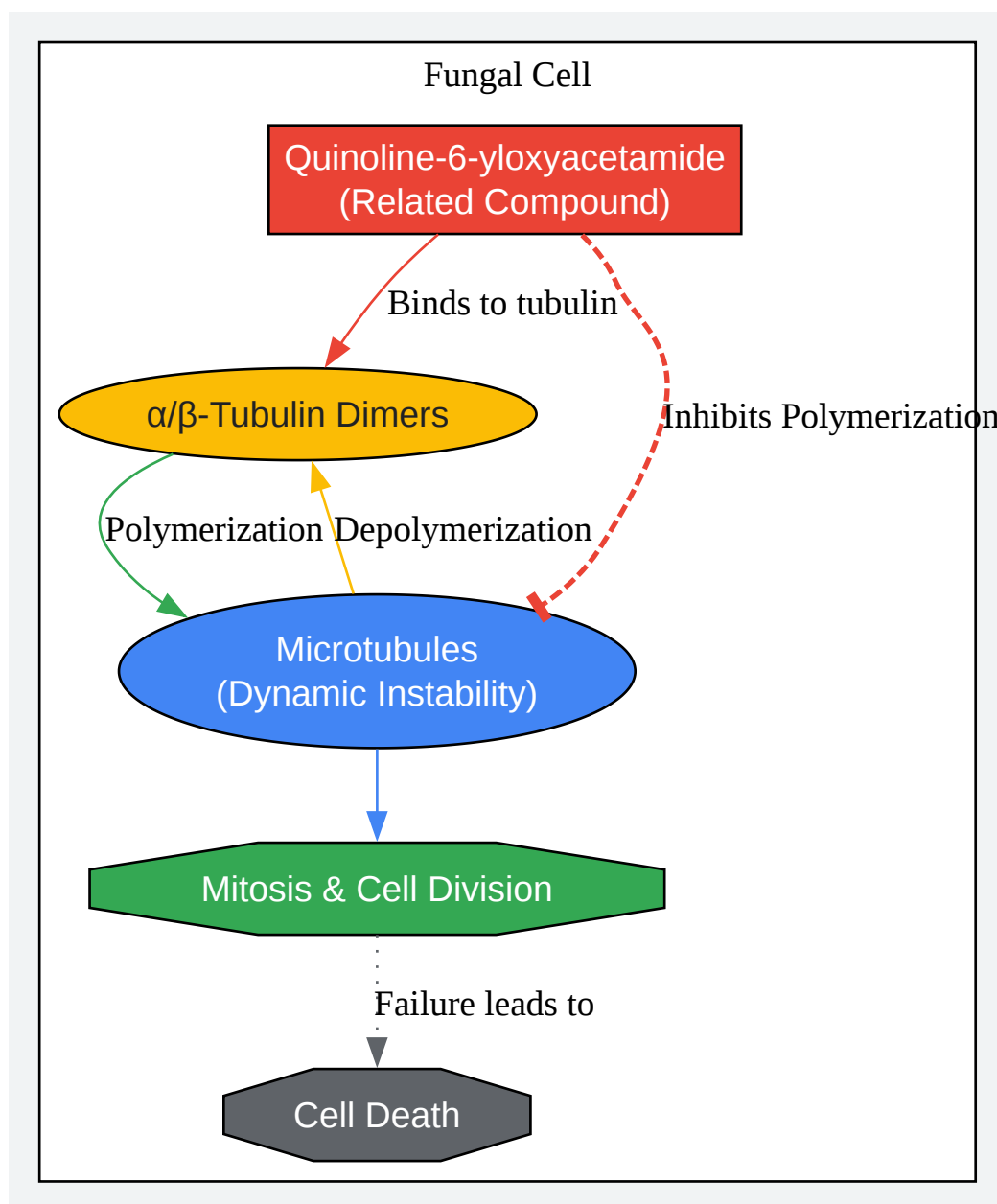
While a specific, detailed synthesis for **2-(Quinolin-6-YL)acetic acid** is not widely published, a plausible synthetic route can be generalized from established methods for creating quinoline derivatives[23].



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Figure 1: Generalized synthetic workflow for **2-(Quinolin-6-YL)acetic acid**.

Quinoline derivatives are known for a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][24]. While the specific biological targets of **2-(Quinolin-6-YL)acetic acid** are not well-documented, a related class of compounds, quinolin-6-yloxyacetamides, has been shown to exhibit fungicidal activity by inhibiting tubulin polymerization[25]. This mechanism disrupts the formation of microtubules, which are essential for cell division and structure, ultimately leading to fungal cell death.



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Figure 2: Proposed mechanism of action for related quinoline compounds.

## Conclusion

**2-(Quinolin-6-YL)acetic acid** possesses a combination of aromatic and acidic functionalities that define its physicochemical profile. While core properties like melting and boiling points are established, further experimental determination of its pKa, logP, and solubility is necessary for a complete characterization, which is vital for applications in drug discovery and materials

science. The standardized protocols and contextual information provided herein serve as a valuable resource for researchers working with this and related quinoline derivatives.

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